3',4'-Dibenzyloxy-1-phenylpropiophenone
CAS No.: 17269-65-7
Cat. No.: VC20776323
Molecular Formula: C23H22O3
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17269-65-7 |
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Molecular Formula | C23H22O3 |
Molecular Weight | 346.4 g/mol |
IUPAC Name | 1-[3,4-bis(phenylmethoxy)phenyl]propan-1-one |
Standard InChI | InChI=1S/C23H22O3/c1-2-21(24)20-13-14-22(25-16-18-9-5-3-6-10-18)23(15-20)26-17-19-11-7-4-8-12-19/h3-15H,2,16-17H2,1H3 |
Standard InChI Key | AILHVGGPNJQTKG-UHFFFAOYSA-N |
SMILES | CCC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Canonical SMILES | CCC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Introduction
3',4'-Dibenzyloxy-1-phenylpropiophenone is a complex organic compound with the molecular formula C23H22O3 and a molecular weight of 346.42 g/mol . It belongs to the class of ketones, which are known for their diverse applications in chemistry, particularly in the synthesis of pharmaceuticals and advanced materials. This compound is characterized by its structural features, including two benzyloxy groups attached to the aromatic ring at the 3' and 4' positions, making it a valuable intermediate in various chemical reactions.
Synthesis of 3',4'-Dibenzyloxy-1-phenylpropiophenone
The synthesis of 3',4'-Dibenzyloxy-1-phenylpropiophenone typically involves a two-stage reaction process:
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Stage 1: The initial step involves the reaction of 3',4'-dihydroxypropiophenone with potassium carbonate in acetone at room temperature for a short duration.
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Stage 2: The second step involves the reaction with benzyl bromide in acetone under reflux conditions .
The yield of this synthesis can vary but generally ranges from 60% to 89%, depending on the reaction conditions and the purity of the starting materials .
Biological and Pharmacological Activities
While specific biological mechanisms for 3',4'-Dibenzyloxy-1-phenylpropiophenone are not extensively documented, compounds with similar structures have shown various pharmacological activities, including anti-inflammatory and anticancer properties. The structural analogues of this compound have been explored for their therapeutic potential, particularly in the context of antileukemic activity and as cytotoxins selective towards tumor cells.
Applications in Material Science
The structural features of 3',4'-Dibenzyloxy-1-phenylpropiophenone, such as the presence of methoxy and phenyl groups, could be relevant for the development of new materials. These functional groups can influence the physical properties of materials, such as thermal stability and solubility, which are critical in the design of polymers, coatings, and other advanced materials.
Safety and Handling
3',4'-Dibenzyloxy-1-phenylpropiophenone exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. It is essential to handle this compound with appropriate safety measures, as outlined in its Safety Data Sheet (SDS) .
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